1H-Pyrrol-2-amine, 1-ethyl-

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers requiring a reliable, high-purity 2-aminopyrrole building block for CNS drug discovery face batch-to-batch variability from generic sources. 1-Ethyl-1H-pyrrol-2-amine (CAS 173853-68-4) resolves this with guaranteed ≥95% purity (1H-NMR) and well-defined physicochemical properties (LogP 1.67, TPSA 30.95 Ų). • Enables precise SAR interrogation of N-alkyl chain length on target binding, membrane permeability, and metabolic stability. • Orthogonal synthetic handles (primary amine, ethyl group) support N-alkylation, acylation, and Pictet-Spengler bioconjugation for focused library synthesis. • Standard pack sizes (10 mg-100 mg) with bulk custom synthesis available; immediate global dispatch ensures supply chain continuity.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 173853-68-4
Cat. No. B062789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrol-2-amine, 1-ethyl-
CAS173853-68-4
Synonyms1H-Pyrrol-2-amine,1-ethyl-(9CI)
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1N
InChIInChI=1S/C6H10N2/c1-2-8-5-3-4-6(8)7/h3-5H,2,7H2,1H3
InChIKeyBYACBQILPYRXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-pyrrol-2-amine: Properties & Procurement


1H-Pyrrol-2-amine, 1-ethyl- (CAS 173853-68-4), is a heterocyclic amine with molecular formula C6H10N2 and molecular weight of 110.16 g/mol . It belongs to the class of 2-aminopyrroles, characterized by an ethyl substituent on the pyrrole nitrogen. Computed physicochemical properties include a LogP (XLogP3) of 1.67140 and a topological polar surface area (TPSA) of 30.95 Ų . The compound is commercially available with typical purity ≥95% (1H-NMR) [1].

N-alkyl SAR probe for medchem campaigns
CNS-oriented fragment scaffold research
Assay-ready purity specification

1-Ethyl-1H-pyrrol-2-amine: Substitution Limitations


Within the 2-aminopyrrole series, N-alkyl substitution profoundly alters lipophilicity, solubility, and hydrogen-bonding capacity, directly impacting membrane permeability, metabolic stability, and target engagement [1]. Replacing the ethyl group of 1-ethyl-1H-pyrrol-2-amine with hydrogen (unsubstituted) or methyl results in significantly different LogP and PSA values (see Section 3), which can lead to divergent pharmacokinetic profiles, synthetic reactivity, and purification behavior. These quantifiable physicochemical divergences preclude direct interchangeability in structure-activity relationship (SAR) studies, high-throughput screening, or scale-up processes.

Lipophilicity shift

N-ethyl substitution raises LogP vs. unsubstituted or methyl analogs, potentially altering membrane permeability context.

Polarity divergence

TPSA reduction changes hydrogen-bonding capacity, which may affect oral absorption and CNS penetration predictions.

Conformational and mass difference

Additional rotatable bond and higher molecular weight influence binding entropy and synthetic handles; direct interchangeability may not transfer.

1-Ethyl-1H-pyrrol-2-amine: Comparison with Key Analogs


Enhanced Lipophilicity Over Key Analogs

1-Ethyl-1H-pyrrol-2-amine exhibits a significantly higher computed LogP (1.67) compared to unsubstituted 1H-pyrrol-2-amine (0.4) and the 1-methyl analog (0.3) [1]. This increase in lipophilicity, driven by the ethyl substituent, is expected to enhance passive membrane permeability and alter tissue distribution profiles.

LogP Shift vs. Analogs
Cross-study comparable
Target: 1.67, Unsubst.: 0.4, Methyl: 0.3
Supports permeability context
In silico prediction (XLogP3)
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Reduced Polar Surface Area vs. Unsubstituted Pyrrole

The topological polar surface area (TPSA) of 1-ethyl-1H-pyrrol-2-amine is 30.95 Ų, which is 10.86 Ų lower than the TPSA of unsubstituted 1H-pyrrol-2-amine (41.81 Ų) . This reduction reflects the masking of a polar N-H group by the ethyl substituent, lowering the compound's overall polarity and hydrogen-bonding capacity.

TPSA Reduction
Cross-study comparable
30.95 Ų vs. 41.81 Ų (unsubstituted)
Supports oral absorption context
In silico calculation
Medicinal Chemistry Drug Design Oral Bioavailability

Molecular Weight and Rotatable Bond Distinction

1-Ethyl-1H-pyrrol-2-amine (MW 110.16 g/mol, 1 rotatable bond) possesses a higher molecular weight and increased conformational flexibility compared to 1-methyl-1H-pyrrol-2-amine (MW 96.13 g/mol, 0 rotatable bonds) . These differences influence the compound's entropy of binding, potential for filling hydrophobic pockets, and synthetic derivatization pathways.

MW & Flexibility Difference
Cross-study comparable
110.16 g/mol, 1 bond vs. 96.13 g/mol, 0 bonds
Influences binding entropy and derivatization
Standard calculation
Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Commercial Purity Benchmark (1H-NMR)

1-Ethyl-1H-pyrrol-2-amine is supplied with a guaranteed purity of ≥95% as confirmed by 1H-NMR [1]. This specification ensures the compound's suitability for reproducible biological assays, chemical reactions, and analytical method development, minimizing batch-to-batch variability and eliminating the need for pre-use purification in many research workflows.

Purity Specification
Supporting evidence
≥95% (1H-NMR)
Supports assay reproducibility
Supplier specification
Chemical Synthesis Analytical Chemistry Quality Control

Enhanced Metabolic Stability from N-Alkylation

N-Alkylation of 2-aminopyrroles, such as in 1-ethyl-1H-pyrrol-2-amine, is a recognized strategy to reduce metabolic N-dealkylation and oxidative degradation compared to unsubstituted analogs [1]. While direct experimental data for this specific compound are not available, class-level SAR studies on pyrrole derivatives indicate that N-alkyl substitution generally improves metabolic stability, leading to longer half-lives and better in vivo exposure.

Metabolic Stability
Class-level inference
Expected increased stability vs. unsubstituted
Class-level SAR; requires validation
Pyrrole SAR trends
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Validated Applications of 1-Ethyl-1H-pyrrol-2-amine


CNS-Penetrant Kinase Inhibitor Scaffold

The combination of high lipophilicity (LogP 1.67) and low polar surface area (30.95 Ų) positions 1-ethyl-1H-pyrrol-2-amine as a privileged scaffold for designing kinase inhibitors and other CNS-active small molecules where blood-brain barrier penetration is essential . Its physicochemical profile aligns with optimal ranges for CNS drug-likeness, making it a strategic replacement for less permeable unsubstituted or methyl analogs [1].

SAR Exploration of N-Alkyl Effects

The quantifiable differences in LogP, PSA, and molecular weight between 1-ethyl-1H-pyrrol-2-amine and its methyl and unsubstituted counterparts (see Section 3) make this compound a precise tool for interrogating the impact of N-alkyl chain length on target binding, cellular activity, and pharmacokinetic properties in structure-activity relationship (SAR) campaigns [1].

Reference Standard for Analytical Methods

The well-characterized physicochemical properties (exact mass, LogP, PSA) and commercially guaranteed purity (≥95% by 1H-NMR) enable 1-ethyl-1H-pyrrol-2-amine to serve as a reliable reference standard for developing and validating HPLC, LC-MS, and NMR methods for the analysis of 2-aminopyrrole derivatives in complex biological matrices or reaction mixtures [2].

Precursor for N-Functionalized Pyrrole Libraries

The presence of a primary amine and an ethyl group on the pyrrole ring provides orthogonal synthetic handles for diverse chemical transformations, including N-alkylation, acylation, and Pictet-Spengler bioconjugation [3]. The compound's unique substitution pattern (1-ethyl-2-amino) enables access to chemical space distinct from that of 1-unsubstituted or 1-methyl analogs, facilitating the generation of focused libraries for drug discovery .

Application
Selection Property
Validation Focus
CNS permeability-focused scaffold research
Lipophilicity & PSA profile
Permeability and brain penetration assays
N-alkyl SAR probe
Physicochemical property differentiation (LogP, PSA, MW)
Binding, activity, and PK comparisons
Analytical reference standard
Defined purity & characterized properties
HPLC, LC-MS, NMR method validation
Precursor for focused libraries
Orthogonal synthetic handles (amine & N-ethyl)
Diversification and library synthesis

Technical Documentation Hub

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12 linked technical documents
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